2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Description

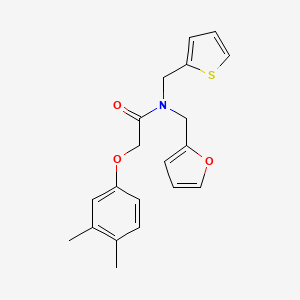

2-(3,4-Dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic acetamide derivative characterized by a phenoxyacetamide backbone substituted with 3,4-dimethylphenyl, furan-2-ylmethyl, and thiophen-2-ylmethyl groups. The furan and thiophene moieties confer aromatic and electronic diversity, while the acetamide linkage enables hydrogen-bonding interactions, which are critical in biological systems or crystal packing .

Properties

Molecular Formula |

C20H21NO3S |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H21NO3S/c1-15-7-8-17(11-16(15)2)24-14-20(22)21(12-18-5-3-9-23-18)13-19-6-4-10-25-19/h3-11H,12-14H2,1-2H3 |

InChI Key |

KWJCHUBTUOCCAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a dimethylphenoxy group, a furan moiety, and a thiophenyl substituent, suggest a range of pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3S |

| Molecular Weight | 372.49 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)S)CC3=CC=CO3) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition: The presence of functional groups may allow the compound to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The thiophenyl and furan groups may facilitate binding to receptors that modulate cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: The compound shows potential antimicrobial activity against various bacterial strains, indicating its usefulness in treating infections.

- Anti-inflammatory Effects: Evidence points towards its ability to reduce inflammation in animal models, suggesting applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and inhibition of NF-kB signaling.

Study 2: Antimicrobial Activity

In a screening against common pathogens, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges.

Study 3: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Study 1 |

| Antimicrobial | Effective against S. aureus | Study 2 |

| Effective against E. coli | Study 2 | |

| Anti-inflammatory | Reduces swelling in arthritis model | Study 3 |

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Structure : Differs by replacing the furan-2-ylmethyl group with a pyrazole ring.

- This highlights the role of nitrogen-containing heterocycles (pyrazole) in modulating sensory properties compared to oxygen-containing furan .

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

- Structure : Contains a thiophene ring with an acetyl substituent and a bromoacetamide group.

- Synthesis : Prepared via a modified Gewald reaction, emphasizing the versatility of thiophene derivatives in generating bioactive intermediates. Spectroscopic data (1H NMR, IR) confirm the stability of the thiophene-acetamide linkage .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

Key Observations :

- Aromatic Substituents : 3,4-Dimethylphenyl (target compound) vs. 4-methylphenyl () may alter lipophilicity and metabolic stability.

- Biological Activity : Sulfonamide and dimethoxy groups () enhance target binding, suggesting that similar modifications in the target compound could optimize pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.